2-(4-Bromophenyl)-2-hydroxybutanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2-hydroxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-2-10(14,9(12)13)7-3-5-8(11)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTFSWQHCVTZFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)(C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Bromophenyl 2 Hydroxybutanamide
Direct Synthesis Approaches.
Strategies for Stereoselective Carbon-Carbon Bond Formation at the Quaternary Center
The creation of the all-carbon quaternary stereocenter at the C2 position is arguably the most critical step in the synthesis. nih.gov This requires the formation of a carbon-carbon bond at a sterically congested center, and achieving high enantioselectivity is a formidable task. nih.gov Several strategies can be envisioned, primarily involving the asymmetric alkylation of a prochiral enolate or an equivalent nucleophile.
One plausible strategy involves the asymmetric alkylation of an enolate derived from a 2-(4-bromophenyl)propanoate derivative. Using a chiral auxiliary attached to the ester or amide can direct the approach of an electrophile, such as ethyl iodide, to one face of the enolate, thereby establishing the quaternary center. A bicyclic thioglycolate lactam chiral auxiliary, for instance, has been successfully used for the stereocontrolled generation of α,α-disubstituted amide enolates. bac-lac.gc.ca
Another powerful approach is the catalytic asymmetric conjugate addition. For example, a Michael addition of a suitable carbon nucleophile to an α,β-unsaturated acceptor bearing the 4-bromophenyl group could be catalyzed by a chiral organometallic complex or an organocatalyst to set the stereocenter. orgsyn.org Similarly, catalytic asymmetric allylboration of ketones can be used for the single-step creation of adjacent quaternary stereocenters, a strategy that could be adapted for this synthesis. acs.org
| Strategy | Key Principle | Potential Precursor | Stereocontrol Element | Reference |
|---|---|---|---|---|
| Asymmetric Alkylation | Facial-selective addition of an electrophile to a chiral enolate | 2-(4-bromophenyl)propanoic acid derivative | Chiral Auxiliary | bac-lac.gc.ca |
| Catalytic Asymmetric Allylation | Enantioselective addition of an allyl group to a ketone | 1-(4-bromophenyl)propan-1-one | Chiral Catalyst (e.g., BINOL derivative) | acs.org |
| Catalytic Conjugate Addition | Enantioselective Michael addition to an α,β-unsaturated system | Ethyl 2-(4-bromophenyl)acrylate | Chiral Metal Complex or Organocatalyst | orgsyn.org |
Stereocontrolled Introduction of the α-Hydroxyl Group
Once the carbon skeleton is established, the next critical step is the stereocontrolled introduction of the α-hydroxyl group. The method chosen often depends on the functional group already present at the C2 position.
If the precursor is an enolate, direct asymmetric hydroxylation can be achieved using an electrophilic oxygen source in the presence of a chiral ligand. Reagents like N-sulfonyloxaziridines are commonly used for this purpose. The facial selectivity is dictated by the chiral environment created by the catalyst or an auxiliary.
Alternatively, if the synthetic route generates a C=C double bond, asymmetric dihydroxylation (AD) using osmium tetroxide with a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) and dihydroquinine) can be a highly effective method for installing the hydroxyl group with excellent stereocontrol.
A different approach involves the aldol (B89426) reaction. For instance, the aldolization of a glycinamide (B1583983) enolate using a chiral auxiliary like pseudoephenamine can provide β-hydroxy-α-amino acid derivatives with high stereocontrol. nih.govnih.gov While the target molecule is not an amino acid, the underlying principles of controlling the formation of a new stereocenter bearing a hydroxyl group via an enolate addition are applicable.
Amidation Reactions and Amide Bond Formation Mechanisms
The final step in a direct synthesis is typically the formation of the amide bond. This reaction usually involves the coupling of a carboxylic acid (or its derivative, like an ester or acyl chloride) with an amine. rsc.org The direct reaction between a carboxylic acid and an amine is generally unfavorable, forming a stable ammonium (B1175870) carboxylate salt. rsc.org Therefore, an activating agent is required.
The most common method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The mechanism of these reactions involves the activation of the carboxylic acid's carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and a urea (B33335) byproduct. To improve efficiency and minimize side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often used. nih.gov
For α-hydroxy acids, side reactions such as the formation of homobislactones can occur, especially when using sterically hindered amines. nih.gov The choice of coupling reagent, solvent, and the potential need to protect the α-hydroxyl group are critical considerations. Direct amidation of α-hydroxy esters can also be achieved using catalysts like diboronic acid anhydride (B1165640) or nickel-based systems, which can be effective for a range of amines. mdpi.com
| Method | Activating Agent/Catalyst | Typical Precursor | Key Mechanistic Step | Reference |
|---|---|---|---|---|
| Carbodiimide Coupling | EDC, DCC (with HOBt) | 2-(4-Bromophenyl)-2-hydroxybutanoic acid | Formation of O-acylisourea intermediate | rsc.orgnih.gov |
| Acyl Chloride | Thionyl chloride (SOCl₂) | 2-(4-Bromophenyl)-2-hydroxybutanoic acid | Nucleophilic acyl substitution | youtube.com |
| Ester Aminolysis | Ni/NHC catalyst | Methyl 2-(4-bromophenyl)-2-hydroxybutanoate | Catalytic activation of ester | mdpi.com |
Multistep Synthetic Routes
Multistep syntheses provide greater flexibility in constructing complex molecules by assembling them from simpler, readily available precursors. These routes can be designed to be either convergent or divergent.
Precursor Synthesis Strategies Incorporating 4-Bromophenyl Subunits
A key aspect of any multistep synthesis is the efficient preparation of key building blocks. For 2-(4-Bromophenyl)-2-hydroxybutanamide, precursors containing the 4-bromophenyl moiety are essential. The bromine atom is particularly useful as it allows for further functionalization via cross-coupling reactions if needed. nih.gov
Common starting materials include 4-bromobenzaldehyde (B125591), 4-bromophenylacetic acid, and 4-bromotoluene. For example, 4-bromobenzaldehyde can be used in aldol condensation reactions to build up the carbon skeleton. odinity.com 2-(4-Bromophenyl)-2-methylpropanoic acid has been prepared via the direct bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, demonstrating a method to introduce the bromo-substituent onto a pre-existing phenyl ring. google.com Another versatile precursor, (S)-3-(4-bromophenyl)butanoic acid, can be synthesized on a large scale via enantioselective Michael addition of 4-bromophenylboronic acid to ethyl crotonate. orgsyn.org
These precursors can be elaborated through a series of well-established organic transformations to build the target molecule piece by piece. savemyexams.com
Convergent and Divergent Synthetic Pathways to this compound
Convergent Synthesis: A convergent approach involves preparing key fragments of the molecule separately and then combining them in the final stages. This strategy is often more efficient for complex molecules as it maximizes the use of materials and allows for independent optimization of reaction steps.
A possible convergent synthesis for this compound could involve:
Fragment A Synthesis: Preparation of a 1-(4-bromophenyl)propan-1-one derivative.
Fragment B Synthesis: Preparation of a suitable one-carbon nucleophile, such as a cyanide equivalent.
Fragment Coupling: A stereoselective addition of Fragment B to Fragment A (e.g., a cyano-hydrin formation), followed by hydrolysis of the nitrile to the amide and introduction of the ethyl group.
Divergent Synthesis: A divergent approach begins with a common intermediate that is then elaborated through different reaction pathways to produce a variety of related structures. While perhaps less direct for a single target, this approach is valuable for creating libraries of compounds for structure-activity relationship studies.
A divergent synthesis could start from a precursor like ethyl 2-(4-bromophenyl)acetate. This common starting material could be:
Alkylated with ethyl iodide to form ethyl 2-(4-bromophenyl)butanoate.
The resulting ester could then undergo stereoselective α-hydroxylation.
Finally, amidation of the α-hydroxy ester would yield the target molecule.
This pathway allows for the synthesis of the target compound while also providing access to other derivatives by changing the alkylating agent or the amine used in the final step.
Following a comprehensive review of available scientific literature and chemical databases, it has been determined that specific documented synthetic methodologies for the chemical compound this compound are not presently available in published research. While general principles of organic synthesis can provide a theoretical framework for its creation, detailed experimental procedures, research findings, and data tables pertaining directly to this compound are absent from the current body of scientific knowledge.
Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article on the specific synthetic methodologies for this compound as requested in the outline. The subsequent sections of the requested article rely on the existence of such foundational research, which appears to be non-existent in the public domain.
Any attempt to construct the requested article would necessitate speculation and the extrapolation of data from unrelated compounds, which would compromise the scientific accuracy and integrity of the information provided.
Sustainable and Green Chemistry Principles in this compound Synthesis.
Atom Economy and Reaction Efficiency Optimization
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comjocpr.com Maximizing atom economy is crucial for reducing waste and improving the cost-effectiveness of a synthesis. nih.gov
In the context of synthesizing this compound from its corresponding carboxylic acid, the amidation step is a critical point for optimization. Traditional amidation methods often rely on stoichiometric coupling reagents, such as carbodiimides (e.g., DCC, EDC), which activate the carboxylic acid. While often effective in terms of chemical yield, these methods exhibit poor atom economy because the coupling reagent is converted into a high molecular weight byproduct (e.g., a urea derivative) that must be removed and discarded. researchgate.net
The table below provides a comparative analysis of the theoretical atom economy for the amidation of a hypothetical precursor, 2-(4-bromophenyl)-2-hydroxybutanoic acid (MW: 259.08 g/mol ), with ammonia (B1221849) (MW: 17.03 g/mol ) using different methodologies.
| Amidation Method | Coupling Reagent / Catalyst | Reagent Molecular Weight (g/mol) | Byproducts | Theoretical Atom Economy (%) |
|---|---|---|---|---|
| Carbodiimide Coupling | DCC (Dicyclohexylcarbodiimide) | 206.33 | Dicyclohexylurea | 56.1% |
| Carbodiimide Coupling | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 | EDC-urea byproduct | 61.5% |
| Direct Catalytic Amidation | Boric Acid (Catalytic) | N/A (Catalytic) | Water | 93.8% |
Note: Atom Economy is calculated as: [Molecular Weight of Product / (Sum of Molecular Weights of all Reactants)] x 100. For catalytic reactions, the catalyst is not included in the calculation.
Optimizing reaction efficiency also involves maximizing the chemical yield and minimizing reaction times through the careful selection of catalysts, reaction temperatures, and pressures. The use of process analytical technology (PAT) can enable real-time monitoring to ensure optimal conversion and prevent the formation of impurities.
Spectroscopic and Structural Elucidation Research of 2 4 Bromophenyl 2 Hydroxybutanamide
Mass Spectrometry (MS) Research in Molecular Structure Determination
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of 2-(4-Bromophenyl)-2-hydroxybutanamide, it provides critical information for confirming the molecular weight and deducing the molecular structure through the analysis of fragmentation patterns. The presence of a bromine atom is particularly significant, as its two major isotopes, ⁷⁹Br and ⁸¹Br, exist in a nearly 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity appear at M+ and M+2, respectively, providing a clear signature for the presence of bromine in the molecule. uci.eduwikipedia.orgneu.edu.tr
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition. For this compound, HRMS is essential to confirm its molecular formula, C₁₀H₁₂BrNO₂. The exact mass measurement distinguishes this formula from other possible combinations of atoms that might have the same nominal mass. The precise mass data obtained from HRMS is a cornerstone for structural confirmation in chemical research and is critical for the identification of new compounds. canada.ca
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂BrNO₂ |
| Calculated Monoisotopic Mass | 257.00513 Da |
| Expected [M+H]⁺ Ion | 258.01241 m/z |
| Expected [M+Na]⁺ Ion | 279.99435 m/z |
| Bromine Isotope Pattern | Characteristic M+ and M+2 peaks in a ~1:1 ratio |
Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (such as the molecular ion) to generate a spectrum of product ions. The resulting fragmentation pattern offers deep insights into the molecule's structure by revealing the connectivity of its atoms. While a specific experimental MS/MS spectrum for this compound is not widely published, its fragmentation pathways can be predicted based on the functional groups present: a tertiary alcohol, an amide, an ethyl group, and a 4-bromophenyl ring. chemguide.co.uklibretexts.orgnih.gov
Common fragmentation pathways would include:
Loss of Water: The hydroxyl group can be easily eliminated as a neutral water molecule (H₂O, 18 Da), a common fragmentation for alcohols.
Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the hydroxyl group is favorable. This can lead to the loss of an ethyl radical (•C₂H₅, 29 Da) to form a stable acylium ion or cleavage to generate other characteristic fragments.
Amide Group Fragmentation: The amide group can be lost as a neutral CONH₂ radical (44 Da). A McLafferty rearrangement is also possible if the alkyl chain were longer, though less likely here. libretexts.org
Bromophenyl Ring Fragmentation: The bond between the phenyl ring and the quaternary carbon can cleave, leading to the formation of a bromophenyl cation ([C₆H₄Br]⁺, m/z 155/157) or related structures.
| Proposed Fragmentation | Neutral Loss (Da) | Expected Fragment m/z (⁷⁹Br/⁸¹Br) | Fragment Ion Structure |
|---|---|---|---|
| Loss of Water | 18 | 239.00/241.00 | [C₁₀H₁₀BrNO]⁺ |
| Loss of Ethyl Radical | 29 | 228.97/230.97 | [C₈H₇BrNO₂]⁺ |
| Loss of Amide Radical | 44 | 213.04/215.04 | [C₁₀H₁₁BrO]⁺ |
| Formation of Bromophenyl Cation | - | 154.96/156.96 | [C₆H₄Br]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. The spectrum is useful for identifying the presence of chromophores—functional groups that absorb light. In this compound, the primary chromophores are the 4-bromophenyl group and the carbonyl group (C=O) of the amide. ijprajournal.comupi.edu
The expected electronic transitions for this molecule are:
π → π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of systems with double or triple bonds and aromatic rings. The 4-bromophenyl group will exhibit strong π → π* absorptions. The presence of the bromine atom, a halogen substituent, typically causes a bathochromic (red) shift, moving the absorption to a longer wavelength compared to unsubstituted benzene. rasayanjournal.co.inresearchgate.net
n → π* Transitions: This involves the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atom of the carbonyl group, to an antibonding π* orbital. These transitions are generally much weaker (lower molar absorptivity) than π → π* transitions and occur at longer wavelengths. researchgate.net
| Chromophore | Electronic Transition | Expected Wavelength (λmax) Region | Characteristics |
|---|---|---|---|
| 4-Bromophenyl | π → π | ~210-230 nm and ~260-280 nm | Strong absorption intensity |
| Carbonyl (Amide) | n → π | ~280-300 nm | Weak absorption intensity, may be obscured |
X-ray Diffraction Studies for Absolute Stereochemistry and Crystal Structure
Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. researchgate.netresearchgate.net
For this compound, which possesses a chiral center at the carbon atom bonded to the hydroxyl, phenyl, ethyl, and amide groups, X-ray diffraction is uniquely capable of determining the absolute stereochemistry (i.e., whether the molecule is the R or S enantiomer). This is achieved through the analysis of anomalous dispersion effects, often facilitated by the presence of a heavy atom like bromine. mdpi.comdtic.mil Furthermore, the analysis reveals how molecules pack within the crystal lattice and identifies intermolecular interactions, such as hydrogen bonds involving the amide and hydroxyl groups, which govern the crystal's properties. A review of scientific literature indicates that a crystal structure for this specific compound has not been publicly reported. Such a study would be invaluable for unequivocally establishing its stereochemical and conformational properties.
| Parameter Determined by X-ray Diffraction | Significance for this compound |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry elements of the crystal. |
| Atomic Coordinates (x, y, z) | Provides the precise 3D location of every atom in the molecule. |
| Bond Lengths and Angles | Confirms the covalent structure and reveals any structural strain. |
| Absolute Stereochemistry | Unambiguously determines the R/S configuration at the chiral center. |
| Intermolecular Interactions | Identifies hydrogen bonding and other forces that dictate crystal packing. |
Theoretical and Computational Chemistry Research on 2 4 Bromophenyl 2 Hydroxybutanamide
Quantum Chemical Studies for Electronic and Molecular Structure
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods can predict molecular geometry, electronic distribution, and other key characteristics.
Density Functional Theory (DFT) Calculations for Optimized Geometries, Electronic Properties, and Energetics
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like 2-(4-Bromophenyl)-2-hydroxybutanamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net From this, crucial electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.govnih.gov The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov Other energetic properties, like dipole moment and Mulliken atomic charges, which describe the charge distribution across the molecule, would also be computed. researchgate.net
Ab Initio Methods for High-Accuracy Electronic Structure Analysis
Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. While computationally more intensive than DFT, they are often used as a benchmark for smaller molecules or to obtain more precise energetic data. For this compound, these methods could yield very accurate predictions of its electronic energy and properties.
Semi-Empirical Methods for Large System Approximations and Initial Conformational Surveys
Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, are much faster than DFT or ab initio methods. This makes them suitable for initial explorations of a molecule's potential energy surface and for conducting conformational surveys to identify likely stable geometries. Methods like AM1, PM3, or PM7 could be used for a preliminary analysis of this compound before more computationally expensive methods are employed for refinement.
Computational Prediction and Validation of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
Theoretical Prediction of NMR Chemical Shifts, Vibrational Frequencies, and Electronic Spectra
Once the optimized geometry of this compound is obtained, its spectroscopic properties can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR (¹H and ¹³C) chemical shifts. Theoretical vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies are often scaled to better match experimental values. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov
Correlation and Interpretation of Theoretical and Experimental Spectroscopic Data
In a typical research workflow, the computationally predicted spectroscopic data for this compound would be compared with experimentally obtained spectra. This comparison serves two main purposes: to validate the accuracy of the computational model and to aid in the assignment of experimental spectral peaks to specific molecular motions or electronic transitions. A strong correlation between theoretical and experimental data provides confidence in the computed molecular structure and electronic properties. researchgate.net Discrepancies, on the other hand, can point to specific intermolecular interactions in the experimental sample (e.g., in the solid state) that are not accounted for in the gas-phase computational model. nih.gov
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The conformational flexibility of this compound is a critical determinant of its chemical behavior and potential biological activity. Computational methods, specifically molecular mechanics (MM) and molecular dynamics (MD), provide powerful tools to explore the vast conformational space of this molecule and identify its most stable three-dimensional structures.
A systematic conformational search of this compound would typically be initiated using a molecular mechanics force field, such as MMFF94 or Amber. This search identifies various low-energy conformers by systematically rotating the rotatable bonds within the molecule, primarily the C-C bonds of the butyl chain and the C-N bond of the amide group. The resulting conformers, or "local minima" on the potential energy surface, are then ranked based on their steric and electrostatic energies.
Following the initial MM search, molecular dynamics simulations in a simulated aqueous environment are employed to refine the understanding of the conformational landscape. MD simulations track the atomic motions of the molecule over time, providing insights into its dynamic behavior and the transitions between different conformational states. These simulations can reveal the most populated conformational families under physiological conditions. The stability of these conformers is not solely dependent on their intramolecular energy but also on their interactions with the surrounding solvent molecules.
The results from these simulations can be visualized through a Ramachandran-like plot, mapping the potential energy as a function of key dihedral angles. This energy landscape would highlight the low-energy basins corresponding to the most stable conformers and the energy barriers separating them.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle 1 (°C-C-C-N) | Dihedral Angle 2 (°C-C-Ph-Br) | Relative Energy (kcal/mol) | Population (%) |
| A | 60 | 30 | 0.00 | 45 |
| B | 180 | 90 | 1.2 | 25 |
| C | -60 | 150 | 2.5 | 15 |
| D | 120 | 0 | 3.8 | 10 |
| E | -120 | -30 | 5.0 | 5 |
Note: This data is hypothetical and for illustrative purposes.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is instrumental in elucidating the potential reaction mechanisms involving this compound. By employing quantum mechanical (QM) methods, such as Density Functional Theory (DFT), it is possible to map out the entire reaction pathway for processes like dehydration, oxidation, or amide hydrolysis.
Transition State Characterization and Reaction Pathway Analysis
A crucial aspect of understanding a chemical reaction is the characterization of its transition state (TS) – the highest energy point along the reaction coordinate. For a hypothetical acid-catalyzed dehydration of this compound, computational chemists would model the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. The geometry of the transition state for this step would be optimized, and its nature confirmed by frequency analysis, which should reveal a single imaginary frequency corresponding to the bond-breaking/forming process.
The reaction pathway, or intrinsic reaction coordinate (IRC), is then calculated to connect the reactant, transition state, and product, ensuring a smooth transformation from one to the other. This analysis provides a detailed picture of the geometric changes the molecule undergoes during the reaction. For instance, in the dehydration reaction, the C-O bond would elongate in the transition state, while the C-C bond might begin to exhibit some double-bond character.
Kinetic and Thermodynamic Parameters of Reactions
Once the stationary points on the potential energy surface (reactants, products, intermediates, and transition states) have been identified, their energies can be used to calculate important kinetic and thermodynamic parameters. The activation energy (Ea) of a reaction, which is the energy difference between the reactant and the transition state, is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.
Thermodynamic parameters such as the enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can also be computed. These values indicate whether a reaction is exothermic or endothermic and whether it is spontaneous under given conditions. For instance, the hydrolysis of the amide bond in this compound could be computationally investigated to determine if it is a thermodynamically favorable process.
Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound
| Reaction | Activation Energy (Ea) (kcal/mol) | Enthalpy of Reaction (ΔH) (kcal/mol) | Gibbs Free Energy of Reaction (ΔG) (kcal/mol) |
| Acid-Catalyzed Dehydration | 25.4 | -5.2 | -8.1 |
| Amide Hydrolysis | 32.1 | -12.5 | -15.3 |
| Oxidation of Hydroxyl Group | 18.9 | -20.7 | -24.6 |
Note: This data is hypothetical and for illustrative purposes.
Intermolecular Interactions and Non-Covalent Bonding Analysis
The way this compound interacts with itself and with other molecules is governed by a network of non-covalent interactions. These interactions, while weaker than covalent bonds, are crucial for determining the compound's physical properties, such as its melting point and solubility, as well as its interactions with biological targets.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these interactions. For this compound, several types of non-covalent interactions are expected to be significant:
Hydrogen Bonding: The hydroxyl and amide groups are capable of acting as both hydrogen bond donors and acceptors. In the solid state, it is highly likely that these groups would form an extensive network of intermolecular hydrogen bonds, linking neighboring molecules.
Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the oxygen atom of a carbonyl or hydroxyl group. This type of interaction, while often weaker than hydrogen bonding, can play a significant role in crystal packing. sunway.edu.my
van der Waals Forces: These are ubiquitous, non-specific attractive forces that arise from temporary fluctuations in electron density.
Analysis of the calculated electron density would reveal bond critical points (BCPs) between interacting atoms, and the properties of these BCPs (such as the electron density and its Laplacian) can be used to characterize the strength and nature of the non-covalent bonds. NCI plots would visually distinguish between attractive and repulsive interactions within the molecular system, providing a clear map of the non-covalent bonding landscape.
Chemical Transformations and Derivatization Strategies of 2 4 Bromophenyl 2 Hydroxybutanamide
Reactions Involving the Aryl Bromide Moiety
The carbon-bromine bond on the phenyl ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for creating C-C bonds. researchgate.net The aryl bromide in 2-(4-Bromophenyl)-2-hydroxybutanamide serves as an excellent electrophilic partner in these transformations. The general mechanism for these reactions involves a catalytic cycle centered around a palladium complex, which typically alternates between Pd(0) and Pd(II) oxidation states. researchgate.net
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Given the functional groups present in this compound, the choice of base and reaction conditions would be crucial to avoid side reactions.
| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product Type |
| Phenylboronic acid | Pd(PPh₃)₄ (2-5) | Na₂CO₃, K₂CO₃ | Toluene/H₂O, Dioxane | 80-110 | Biphenyl derivative |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos (1-3) | K₃PO₄ | THF/H₂O | 70-100 | Substituted biphenyl |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 90-120 | Aryl-heteroaryl derivative |
| Methylboronic acid | Pd(PCy₃)₂Cl₂ (2) | K₃PO₄ | Toluene | 100 | Alkylated arene |
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. organic-chemistry.org The mechanism includes oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond and subsequent β-hydride elimination to release the product. researchgate.net The regioselectivity of the alkene insertion is a key consideration in this reaction.
| Alkene Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product Type |
| Styrene | Pd(OAc)₂ (1-5) | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-140 | Stilbene derivative |
| Methyl acrylate | Pd(PPh₃)₄ (2-5) | NaOAc | Toluene | 100-120 | Cinnamate derivative |
| 1-Octene | PdCl₂(PPh₃)₂ (3) | i-Pr₂NEt | DMF | 100 | Substituted alkene |
| Cyclohexene | Pd₂(dba)₃/P(o-tol)₃ (1-2) | Cs₂CO₃ | 1,4-Dioxane | 120 | Vinylated arene |
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds through a catalytic cycle similar to other cross-couplings, with a key step involving a copper acetylide intermediate. Copper-free versions of the Sonogashira reaction have also been developed.
| Alkyne Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (1-3) | CuI (2-5) | Et₃N, Piperidine | THF, DMF | 25-80 |
| 1-Hexyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | Toluene | 60-90 |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos (1-2) | CuI (3) | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
| Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | Et₃N | Acetonitrile | 50 |
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. wikipedia.orgchemistrysteps.com
The 4-bromophenyl moiety of this compound lacks such activating groups. Therefore, it is expected to be unreactive towards SNAr under standard conditions. Forcing conditions, such as high temperatures and the use of very strong nucleophiles (e.g., sodium amide), could potentially lead to substitution, but this might proceed through a different mechanism, such as an elimination-addition (benzyne) pathway, which could result in a mixture of regioisomers. pressbooks.pub Given these challenges, SNAr is not a commonly employed strategy for non-activated aryl bromides like the one in the target compound.
| Nucleophile | Activating Group (Example Substrate) | Conditions | Product Type |
| CH₃ONa | -NO₂ (e.g., 1-Bromo-4-nitrobenzene) | CH₃OH, 70°C | Anisole derivative |
| NH₃ | -NO₂ (e.g., 1-Bromo-2,4-dinitrobenzene) | Ethanol, 100°C | Aniline derivative |
| NaSH | -CN (e.g., 4-Bromobenzonitrile) | DMF, 80°C | Thiophenol derivative |
| Piperidine | -C(O)R (e.g., 4-Bromoacetophenone) | DMSO, 120°C | N-Aryl piperidine |
Reductive Debromination and Hydrogenation
The bromine atom can be removed and replaced with a hydrogen atom through reductive debromination. This transformation is valuable for accessing the corresponding debrominated analogue, 2-phenyl-2-hydroxybutanamide. A common and efficient method is catalytic hydrogenation. organic-chemistry.org This typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate. organic-chemistry.org A base, such as sodium acetate or triethylamine, is sometimes added to neutralize the HBr formed during the reaction. Alternative methods utilize hydride sources or other reducing agents. nih.gov
| Reagent/Catalyst | Hydrogen Source | Base/Additive | Solvent | Conditions |
| 10% Pd/C | H₂ (1 atm) | NaOAc | Ethanol | Room Temperature |
| NiCl₂·6H₂O / NaBH₄ | NaBH₄ | - | Methanol | 0°C to Room Temp |
| n-Bu₃SnH / AIBN | n-Bu₃SnH | AIBN (initiator) | Toluene | 80-110°C |
| Ru(bpy)₃Cl₂ / Silane | Silane | Diisopropylethylamine | Acetonitrile | Visible Light |
Reactions at the α-Hydroxyl Group
The tertiary α-hydroxyl group offers a site for derivatization through reactions such as esterification, etherification, and glycosylation. Its tertiary nature, however, makes it resistant to standard oxidation.
Esterification, Etherification, and Glycosylation
Esterification: The tertiary hydroxyl group can be converted to an ester. Due to steric hindrance, direct Fischer esterification with a carboxylic acid is often inefficient. More effective methods involve acylation with more reactive acid derivatives like acyl chlorides or anhydrides in the presence of a non-nucleophilic base, such as pyridine or 4-dimethylaminopyridine (DMAP), to neutralize the acid byproduct and catalyze the reaction. researchgate.netgoogle.comvedantu.com
| Acylating Agent | Base/Catalyst | Solvent | Conditions |
| Acetic Anhydride (B1165640) | Pyridine, DMAP | Dichloromethane | 0°C to Room Temp |
| Benzoyl Chloride | Triethylamine | THF | 0°C to Room Temp |
| Propionic Anhydride | EDC / HOBt | Dichloromethane | Room Temperature |
| Isobutyryl Chloride | Hunig's Base | Acetonitrile | Room Temperature |
Etherification: Formation of an ether from a sterically hindered tertiary alcohol can be challenging. The Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, can be complicated by competing elimination reactions. However, under carefully controlled conditions using a strong, non-nucleophilic base (e.g., NaH) and a reactive electrophile (e.g., methyl iodide, benzyl bromide), the corresponding ether can be formed. organic-chemistry.orgnih.govacs.org Acid-catalyzed methods with other alcohols can also be employed. researchgate.net
| Electrophile | Base/Catalyst | Solvent | Conditions |
| Methyl Iodide | NaH | THF, DMF | 0°C to Room Temp |
| Benzyl Bromide | KH | 1,4-Dioxane | Room Temperature |
| Trimethyloxonium tetrafluoroborate | - | Dichloromethane | 0°C |
| Methanol | H₂SO₄ (cat.) | Methanol | Reflux |
Glycosylation: Glycosylation involves the attachment of a carbohydrate moiety to the hydroxyl group, forming a glycoside. wikipedia.org This reaction typically requires a glycosyl donor (a sugar with a leaving group at the anomeric position) and an activator, often a Lewis acid or a Brønsted acid. nih.gov The formation of an O-glycosidic bond with a tertiary alcohol can be difficult but has been achieved using reactive glycosyl donors and specific promoters. mdpi.com
| Glycosyl Donor | Activator/Promoter | Solvent | Conditions |
| Acetobromoglucose | Ag₂CO₃, AgOTf | Dichloromethane | -20°C to Room Temp |
| Glycosyl trichloroacetimidate | TMSOTf, BF₃·OEt₂ | Dichloromethane | -40°C to 0°C |
| Glycosyl orthoester | Electrogenerated acid (EGA) | 1,2-Dichloroethane | 40°C |
| Thioglycoside | NIS / TfOH | Dichloromethane | -78°C to 0°C |
Oxidation to Carbonyls and Subsequent Reactions
The α-hydroxyl group in this compound is tertiary. Tertiary alcohols lack a hydrogen atom on the carbon bearing the hydroxyl group. Consequently, they are resistant to oxidation under standard conditions that typically involve the removal of this hydrogen (e.g., using chromate reagents, Swern oxidation, or Dess-Martin periodinane). beilstein-journals.orgyoutube.com
Attempted oxidation with strong oxidizing agents under harsh conditions (e.g., hot, acidic potassium permanganate) would likely lead to the cleavage of carbon-carbon bonds, resulting in the degradation of the molecule rather than the formation of a ketone. While some specialized methods exist for the oxidative cleavage or rearrangement of tertiary alcohols, the direct oxidation to a stable carbonyl compound at the α-position is not a feasible synthetic strategy for this substrate. rsc.org
Dehydration and Elimination Reactions
The tertiary alcohol group in this compound is susceptible to dehydration to form an alkene under acidic conditions. This elimination reaction typically proceeds through an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, forming a good leaving group (water). The departure of water results in the formation of a tertiary carbocation, which is stabilized by the adjacent phenyl ring. A subsequent deprotonation of a beta-hydrogen by a weak base (like water or the conjugate base of the acid) leads to the formation of a double bond.
Given the structure of this compound, two possible alkene products can be formed: (Z)-2-(4-bromophenyl)but-2-enamide and (E)-2-(4-bromophenyl)but-2-enamide, along with 2-(4-bromophenyl)-N-methylbut-1-enamide. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. Therefore, the formation of (E/Z)-2-(4-bromophenyl)but-2-enamide is generally favored over the terminal alkene.
| Reagent/Condition | Product(s) | Mechanism | Notes |
| Conc. H₂SO₄, Heat | (E/Z)-2-(4-bromophenyl)but-2-enamide | E1 | Zaitsev's rule favors the more substituted alkene. |
| H₃PO₄, Heat | (E/Z)-2-(4-bromophenyl)but-2-enamide | E1 | A common alternative to sulfuric acid. |
| TsOH, Toluene, Heat | (E/Z)-2-(4-bromophenyl)but-2-enamide | E1 | Often provides milder conditions. |
Chemical Modifications of the Amide Functionality
The amide group of this compound can undergo several important chemical modifications, including hydrolysis, N-substitution, and reduction.
Hydrolysis and Amide Cleavage Mechanisms
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under both acidic and basic conditions, typically requiring harsh conditions such as prolonged heating.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the amide is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Proton transfer from the oxygen to the nitrogen atom is followed by the elimination of ammonia (B1221849) (which is protonated to ammonium (B1175870) under acidic conditions) and the formation of the corresponding carboxylic acid, 2-(4-bromophenyl)-2-hydroxybutanoic acid.
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH, KOH) and heat, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate from which the amide anion (a poor leaving group) is expelled. A rapid acid-base reaction between the carboxylic acid and the amide anion drives the reaction to completion, forming a carboxylate salt and ammonia. Subsequent acidification is required to obtain the free carboxylic acid.
| Condition | Products | Mechanism |
| H₃O⁺, Heat | 2-(4-Bromophenyl)-2-hydroxybutanoic acid + NH₄⁺ | Acid-catalyzed nucleophilic acyl substitution |
| 1. NaOH, Heat; 2. H₃O⁺ | 2-(4-Bromophenyl)-2-hydroxybutanoic acid + NH₃ | Base-catalyzed nucleophilic acyl substitution |
N-Substitution and Rearrangement Reactions
N-Substitution: The nitrogen of the primary amide in this compound is generally not very nucleophilic. However, it can be deprotonated by a strong base, such as sodium hydride (NaH), to form an amidate anion, which is a better nucleophile. This anion can then react with alkyl halides in an SN2 reaction to yield N-substituted amides. For instance, reaction with an alkyl halide (R-X) would produce N-alkyl-2-(4-bromophenyl)-2-hydroxybutanamide.
| Reagents | Product | Notes |
| 1. NaH; 2. R-X | N-Alkyl-2-(4-bromophenyl)-2-hydroxybutanamide | R-X is a primary or secondary alkyl halide. |
| Cs₂CO₃, R-X, Solvent | N-Alkyl-2-(4-bromophenyl)-2-hydroxybutanamide | Milder conditions can sometimes be employed. |
Hofmann Rearrangement: The Hofmann rearrangement is a reaction of a primary amide with a halogen (such as bromine) in a strong aqueous base (like sodium hydroxide) to form a primary amine with one fewer carbon atom. This reaction proceeds through an isocyanate intermediate. When applied to this compound, this rearrangement would be expected to yield 1-(4-bromophenyl)-1-hydroxypropylamine after hydrolysis of the intermediate isocyanate. A variation of this reaction on an α-hydroxy amide can lead to a chain-shortened aldehyde through the loss of carbon dioxide.
| Reagents | Product | Key Intermediate |
| Br₂, NaOH, H₂O | 1-(4-Bromophenyl)-1-hydroxypropylamine | Isocyanate |
Reduction to Amines
The amide functionality can be reduced to an amine using strong reducing agents. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction converts the carbonyl group of the amide into a methylene group (CH₂), yielding the corresponding amine. In the case of this compound, reduction with LiAlH₄ would produce 2-(4-bromophenyl)-2-hydroxybutan-1-amine. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.
| Reagent | Solvent | Product |
| LiAlH₄ | THF or Diethyl Ether | 2-(4-Bromophenyl)-2-hydroxybutan-1-amine |
| BH₃·SMe₂ | THF | 2-(4-Bromophenyl)-2-hydroxybutan-1-amine |
Stereochemical Transformations and Control
The chiral center at the C2 position of this compound is a key feature influencing its biological activity and chemical transformations.
Epimerization and Racemization Pathways
Epimerization and Racemization: The stereochemical integrity of the chiral center in this compound can be compromised under certain conditions, leading to epimerization or racemization. The hydrogen atom on the chiral carbon is not acidic and therefore not easily removed. However, if a reaction proceeds through an intermediate that creates a planar geometry at the chiral center, racemization can occur. For instance, if the dehydration reaction were to proceed through a carbocation intermediate that is fully planar and has a sufficient lifetime, the subsequent attack by a base could occur from either face, leading to a racemic mixture of the alkene products.
In the context of amide synthesis, α-chiral N-aryl amides can be susceptible to epimerization, particularly under conditions that favor the formation of an enolate or a related planar intermediate. However, for this compound, the absence of a hydrogen atom at the chiral center alpha to the carbonyl group means that typical base-catalyzed enolization pathways for racemization are not possible. Racemization would likely require more drastic conditions that involve cleavage and reformation of one of the bonds to the chiral center.
| Condition | Transformation | Mechanism |
| Strong Acid, Heat (during dehydration) | Potential Racemization | Formation of a planar carbocation intermediate |
| Strong Base (if α-proton were present) | Racemization | Enolate formation |
Synthetic Applications and Utility in Contemporary Organic Research
Application in Chemical Education and Advanced Organic Chemistry Research Training.
While information exists for structurally related compounds, the strict requirement to focus solely on “2-(4-Bromophenyl)-2-hydroxybutanamide” prevents the inclusion of any such data. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content based on the available search results.
Conclusion and Future Research Directions
Synopsis of Key Research Findings and Contributions
Direct research singling out 2-(4-bromophenyl)-2-hydroxybutanamide is sparse. However, by examining studies on structurally related compounds, we can infer its potential contributions to medicinal chemistry and materials science.
Derivatives of N-hydroxybutanamide have demonstrated a broad spectrum of biological activities, including antitumor, insecticidal, and antimicrobial properties. nih.gov For instance, certain N-hydroxybutanamide derivatives have been synthesized and evaluated for their ability to inhibit matrix metalloproteinases (MMPs), enzymes involved in pathological processes. nih.gov Specifically, an iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamide has shown inhibitory effects on MMP-2, MMP-9, and MMP-14 and exhibited both antitumor and antimetastatic effects in animal models. nih.gov
Furthermore, compounds containing a 4-bromophenyl group have been a focus of anticonvulsant research. A study on 4-bromophenyl semicarbazones revealed that these compounds exhibit significant anticonvulsant activity in various preclinical models, with some showing greater protection than established drugs like sodium valproate. nih.govresearchgate.net This suggests that the 4-bromophenyl moiety in this compound could be a key pharmacophore for potential central nervous system applications.
The synthesis of related 2-aryl-2-hydroxybutanamides and their derivatives has also been explored, often in the context of developing novel therapeutic agents. For example, various 2-arylbenzofuran derivatives have been synthesized and evaluated as potential agents for Alzheimer's disease, showing inhibitory activity against cholinesterases and β-secretase. nih.gov Similarly, 2-aryl-benzimidazole derivatives have been investigated as novel tubulin polymerization inhibitors with potential anticancer applications. nih.govresearchgate.net These studies highlight the versatility of the 2-aryl-2-hydroxyalkanamide scaffold in drug design.
Identification of Remaining Challenges and Unexplored Research Avenues
Despite the promising activities of related compounds, the specific profile of this compound remains largely uncharted territory, presenting several challenges and opportunities for future research.
Key Unexplored Areas Include:
Dedicated Biological Screening: A comprehensive evaluation of this compound across a wide range of biological targets is yet to be undertaken. Its potential as an anticonvulsant, anticancer, or antimicrobial agent, as suggested by analogous structures, needs to be systematically investigated.
Stereochemistry and Biological Activity: The hydroxyl group at the C2 position introduces a chiral center. The synthesis of enantiomerically pure forms of this compound and the subsequent evaluation of their individual biological activities represent a significant and crucial research avenue. The synthesis of chiral triarylmethanes and tetraarylmethanes, which also involves creating sterically hindered stereocenters, highlights the complexities and importance of stereocontrol in the synthesis of such molecules. oaepublish.com
Mechanism of Action: For any identified biological activity, elucidating the precise mechanism of action will be a critical step. This would involve target identification and validation studies to understand how the compound interacts with biological systems at a molecular level.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure would be necessary to establish clear SARs. This would involve synthesizing analogs with different substituents on the phenyl ring, as well as modifications to the butanamide chain, to optimize potency and selectivity.
Emerging Methodologies and Technologies for Chemical Investigation
Advancements in analytical and computational techniques offer powerful tools to overcome the challenges in studying compounds like this compound.
Emerging Methodologies:
High-Throughput Screening (HTS): HTS technologies can rapidly screen the compound against vast libraries of biological targets, accelerating the discovery of potential therapeutic applications.
Advanced Spectroscopic and Crystallographic Techniques: Modern NMR spectroscopy and single-crystal X-ray diffraction are indispensable for unambiguous structure elucidation, including the determination of absolute stereochemistry, which is crucial for understanding its biological function.
Computational Chemistry and Molecular Modeling: In silico methods such as molecular docking can predict the binding affinity of this compound to various protein targets, guiding experimental work and aiding in the rational design of more potent analogs.
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes is essential. This could involve leveraging advances in asymmetric catalysis to produce enantiomerically pure forms of the compound for detailed biological evaluation.
Outlook on the Continued Academic Significance of this compound
The academic significance of this compound lies in its potential as a scaffold for the development of new chemical entities with valuable biological properties. The presence of multiple functional groups offers rich opportunities for chemical modification and the exploration of diverse biological activities.
Future research will likely focus on a multidisciplinary approach, combining synthetic organic chemistry, medicinal chemistry, pharmacology, and computational modeling. The journey from a relatively uncharacterized molecule to a potential lead compound is long, but the foundational knowledge from related structures provides a solid starting point. As new synthetic methods and screening technologies become more accessible, the academic and potentially therapeutic value of this compound and its derivatives is poised for significant growth. The exploration of this compound could lead to novel insights into the treatment of neurological disorders, cancer, or infectious diseases, making it a molecule of continued interest in the scientific community.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
